molecular formula C16H11ClN2O B12124162 Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- CAS No. 1152526-73-2

Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-

Cat. No.: B12124162
CAS No.: 1152526-73-2
M. Wt: 282.72 g/mol
InChI Key: DMQCOVDJWRHLMS-UHFFFAOYSA-N
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Description

The compound "Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-" is a benzonitrile derivative featuring a substituted benzofuran moiety. Its structure includes a benzonitrile core (a benzene ring with a nitrile group at position 1) and a 4-position substituent composed of an amino group bonded to a methyl group, which is further attached to a 5-chloro-2-benzofuranyl ring. The benzofuran component introduces a fused oxygen-containing heterocycle, while the chlorine atom at position 5 of the benzofuran ring likely enhances its electronic and steric properties.

Properties

CAS No.

1152526-73-2

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

4-[amino-(5-chloro-1-benzofuran-2-yl)methyl]benzonitrile

InChI

InChI=1S/C16H11ClN2O/c17-13-5-6-14-12(7-13)8-15(20-14)16(19)11-3-1-10(9-18)2-4-11/h1-8,16H,19H2

InChI Key

DMQCOVDJWRHLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC3=C(O2)C=CC(=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- typically involves multi-step organic reactions

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.

Industry: In the material science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The amino group and the benzonitrile moiety can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their activity. The 5-chloro-2-benzofuranyl moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features
Target : Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- Benzonitrile 4-amino(5-chloro-2-benzofuranyl)methyl Not provided Benzofuran-Cl heterocycle; potential for enhanced polarity and bioactivity
: Benzonitrile,2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitro Benzonitrile Azo group, nitro, bis(2-hydroxyethyl)amino, methyl 369.37 g/mol High polarity (hydroxyethyl groups); nitro group may confer redox activity
: 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile Benzonitrile 2-chlorophenyl-ethylamino 256.73 g/mol Chlorophenyl group; simpler structure with moderate lipophilicity

Key Observations:

Structural Complexity: The target compound incorporates a benzofuran-Cl heterocycle, which is absent in both reference compounds. Benzofuran derivatives are known for their rigid, planar structures, which may influence binding interactions in biological systems . In contrast, the compound from includes an azo (-N=N-) linkage and nitro (-NO₂) group, which are redox-active and often associated with dye or catalyst applications .

The amino-methyl bridge in the target may improve solubility relative to the ethylamino group in , which has fewer hydrogen-bond donors.

Molecular Weight and Polarity :

  • The target’s molecular weight is likely higher than both reference compounds due to the benzofuran-Cl moiety. This could impact pharmacokinetic properties (e.g., bioavailability) in drug design.
  • The hydroxyethyl and nitro groups in result in a higher topological polar surface area (TPSA), suggesting greater hydrophilicity compared to the target .

Research Findings and Limitations

  • : The azo-nitro benzonitrile derivative is primarily used in industrial dyes or pigments due to its chromophoric azo group . No bioactivity data are provided.
  • : The chlorophenyl-ethylamino benzonitrile analog shares structural similarities with dopamine receptor ligands but lacks specific functional studies in the provided data .
  • Target Compound : The benzofuran-Cl motif is structurally analogous to antifungal agents (e.g., benzofuran-based inhibitors), but direct evidence of its activity is unavailable.

Critical Gaps:

No experimental data (e.g., solubility, logP, bioactivity) are provided for the target compound.

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